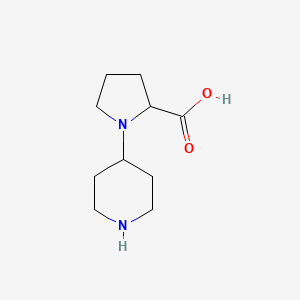

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid”, involves various intra- and intermolecular reactions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid” consists of a piperidine ring attached to a pyrrolidine ring with a carboxylic acid group .Chemical Reactions Analysis

Piperidine derivatives, including “1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid”, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Physical And Chemical Properties Analysis

“1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid” has a predicted boiling point of 346.9° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.54 .Applications De Recherche Scientifique

- Enzyme Inhibition IDO1 Inhibitors: Research has explored the use of piperidine-2-carboxylic acid in developing inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO1). IDO1 plays a crucial role in immune regulation and has implications in cancer immunotherapy.

- Piperidine-2-carboxylic acid derivatives have shown efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes , diabetes associated with obesity , and other related conditions .

- Naturally occurring piperidine-based compounds, such as piperine , exhibit powerful antioxidant action by inhibiting free radicals. Piperine, found in plants of the Piperaceae family, has demonstrated activity against cancer, inflammation, hypertension, and asthma .

- While the exact mechanism remains unclear, piperidine-2-carboxylic acid derivatives have been investigated for their potential anti-Alzheimer effects. These compounds may contribute to neuroprotection and cognitive function .

- Piperidine derivatives, including piperine, evodiamine, matrine, berberine, and tetrandine, have shown antiproliferative and antimetastatic effects against various cancers. These compounds hold promise for cancer therapy both in vitro and in vivo .

Antidiabetic Potential

Antioxidant Properties

Neuroprotective Effects

Anticancer Activity

Cardiovascular and Hypertension Research

Mécanisme D'action

Safety and Hazards

Orientations Futures

Piperidine derivatives, including “1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new piperidine compounds with different biological profiles .

Propriétés

IUPAC Name |

1-piperidin-4-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGKVFFVSKMJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCNCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)

![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B2947404.png)

![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)

![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2947409.png)

![2-Chloro-N-[3-[ethyl(methylsulfonyl)amino]propyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2947413.png)

![1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)-](/img/structure/B2947414.png)

![N'-(3,4-Difluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2947418.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2947425.png)